Product packaging for 1-(4-Chlorophenyl)indolizine(Cat. No.:CAS No. 101094-57-9)

1-(4-Chlorophenyl)indolizine

Cat. No.: B11881677
CAS No.: 101094-57-9
M. Wt: 227.69 g/mol
InChI Key: VZTWCFVCERWLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Fused Nitrogen Heterocycles

Fused nitrogen heterocycles are a significant class of organic compounds characterized by the fusion of at least one nitrogen-containing heterocyclic ring with another ring, which can be either carbocyclic or heterocyclic. wikipedia.orgmdpi.com These structures are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. mdpi.comnih.govbenthamdirect.com More than 85% of all biologically active compounds feature a heterocyclic structure, with nitrogen-containing heterocycles being particularly prevalent. nih.govrsc.org The presence of nitrogen atoms can facilitate interactions with biological targets, such as enzymes and receptors, often through hydrogen bonding. rsc.org Examples of fused nitrogen heterocycles include well-known structures like indole (B1671886), quinoline (B57606), and purine, which are fundamental components of many natural products and synthetic drugs. wikipedia.orgderpharmachemica.com

Indolizine (B1195054), a structural isomer of indole, is a fused nitrogen heterocycle composed of a pyridine (B92270) ring fused to a pyrrole (B145914) ring. derpharmachemica.comijettjournal.org This arrangement results in a 10-π electron aromatic system, which contributes to its chemical stability and distinct properties. derpharmachemica.comresearchgate.net

Significance of Indolizine Core Structures in Modern Organic Chemistry

The indolizine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. derpharmachemica.comchim.it This versatility has led to the synthesis of a vast number of indolizine derivatives with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. chim.itresearchgate.netnih.gov The structural similarity of indolizine to indole, a near-ubiquitous component of biologically active molecules, has spurred interest in creating indolizine analogs of important indole-containing compounds. derpharmachemica.comscispace.com

Beyond their medicinal applications, indolizine derivatives are also valued in materials science for their fluorescence properties. chim.itscispace.com The planar, π-conjugated electronic structure of the indolizine nucleus can give rise to strong fluorescence, making these compounds useful as organic light-emitting materials, fluorescent probes, and sensors. chim.itscispace.comsemanticscholar.org The specific photophysical properties can be tuned by the introduction of different substituents on the indolizine core. scispace.com

Historical Development of Indolizine Synthesis and Derivatization

The history of indolizine chemistry dates back to 1890 when Angeli first reported a related structure. jbclinpharm.orgcore.ac.uk However, the first synthesis of the parent indolizine compound was achieved by Scholtz in 1912. researchgate.netjbclinpharm.orgcore.ac.uk A significant advancement came in 1927 with the Chichibabin reaction, which provided a practical method for preparing 2-alkyl- or 2-arylindolizines through the ring closure of quaternary pyridinium (B92312) halides. researchgate.net

Over the years, numerous synthetic strategies for constructing the indolizine ring have been developed. These can be broadly categorized into several approaches, including:

Condensation reactions: Such as the Scholtz reaction. jbclinpharm.org

1,3-Dipolar cycloadditions: A widely used and versatile method involving the reaction of pyridinium ylides with various dipolarophiles. chim.itjbclinpharm.org This approach is often simple and can be performed in a one-pot fashion. researchgate.net

Intramolecular cyclizations: Various cyclization strategies have been employed to form the indolizine ring system. chim.it

The development of transition metal-catalyzed reactions in the 21st century has further expanded the diversity of accessible indolizine derivatives. researchgate.net More recent advancements focus on developing more efficient, environmentally friendly, and regioselective synthetic methods. ijettjournal.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10ClN B11881677 1-(4-Chlorophenyl)indolizine CAS No. 101094-57-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101094-57-9

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

1-(4-chlorophenyl)indolizine

InChI

InChI=1S/C14H10ClN/c15-12-6-4-11(5-7-12)13-8-10-16-9-2-1-3-14(13)16/h1-10H

InChI Key

VZTWCFVCERWLPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C=C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Physicochemical Properties

Predicted of 1-(4-Chlorophenyl)indolizine
Property Predicted Value
Molecular FormulaC₁₄H₁₀ClN
Molecular Weight227.69 g/mol
XLogP34.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1
Exact Mass227.0502 g/mol
Monoisotopic Mass227.0502 g/mol
Topological Polar Surface Area4.4 Ų
Heavy Atom Count16

Chemical Reactivity and Derivatization

The indolizine (B1195054) ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution is influenced by the electron density distribution within the ring system. The C-1 and C-3 positions of the five-membered ring are generally the most reactive sites for electrophilic attack. chim.it

The presence of the 4-chlorophenyl group at the C-1 position will influence the regioselectivity of further reactions. The chlorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution on the phenyl ring. The indolizine nucleus itself can undergo various chemical transformations, allowing for the synthesis of a wide array of derivatives with potentially new properties and applications. For example, functionalization at the C-3 position is a common strategy to introduce further diversity. acs.org

Computational Chemistry Approaches in Indolizine Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed in indolizine (B1195054) research to predict a variety of molecular properties and reaction behaviors.

DFT calculations are instrumental in elucidating the mechanisms of reactions involved in the synthesis of the indolizine core. One of the most common synthetic routes is the [3+2] annulation, or 1,3-dipolar cycloaddition, between a pyridinium (B92312) ylide and an alkyne. rsc.orgresearchgate.net DFT can be used to model the transition states and intermediates of this reaction, helping to explain the observed regioselectivity. rsc.orgnih.gov For instance, calculations can confirm the preferential formation of specific regioisomers based on the electronic effects of substituents on both the ylide and the dipolarophile. nih.gov

In the context of the reactivity of the indolizine ring itself, such as in photooxygenation reactions, DFT helps to understand the formation of key intermediates like peroxidic zwitterions or dioxetanes. nih.gov These calculations can predict the feasibility of different reaction pathways and the nature of the resulting products under various conditions. nih.gov

Table 1: Key Reaction Mechanisms in Indolizine Chemistry Studied by DFT

Reaction TypeKey Intermediates/States StudiedInsights Gained from DFT
[3+2] Cycloaddition Pyridinium Ylide, Transition StatesValidation of reaction pathway, prediction of regioselectivity. rsc.orgnih.gov
Photooxygenation Peroxidic Zwitterion, DioxetaneElucidation of intermediate structures and subsequent reaction pathways. nih.gov
Friedel-Crafts Alkylation Reaction IntermediatesUnderstanding C3 functionalization and reaction efficiency under mild conditions. researchgate.net

Analysis of Electronic Structure and Charge Distribution

The electronic properties of 1-(4-Chlorophenyl)indolizine, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are readily analyzed using DFT. The analysis of the molecular electrostatic potential (MEP) reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net For indolizines, the C-3 position is known to be particularly reactive towards electrophiles. bohrium.com

Mulliken charge analysis can be performed to determine the partial atomic charges, illustrating the electron distribution among the atoms in the molecule. nih.govstackexchange.com The HOMO-LUMO energy gap is a critical parameter calculated via DFT that helps in understanding the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap generally implies higher reactivity.

Table 2: Predicted Electronic Properties of Substituted Phenyl Derivatives via DFT

PropertyDescriptionSignificance for this compound
HOMO-LUMO Energy Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates chemical reactivity and stability; influences electronic transitions. nih.gov
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential on the electron density surface.Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net
Mulliken Atomic Charges Provides a measure of the partial charge on each atom.Describes the charge distribution and polarity of bonds within the molecule. nih.govstackexchange.com

Theoretical Photophysical Property Prediction (e.g., Electronic Transitions, Influence of Protonation)

DFT and its time-dependent extension (TD-DFT) are used to predict the photophysical properties of indolizine derivatives. These calculations can forecast the wavelengths of maximum absorption (λ_abs) and emission (λ_em), which correspond to electronic transitions, typically of the ¹π→π* type. researchgate.net The results from these theoretical studies often show good correlation with experimental data obtained from UV-vis and fluorescence spectroscopy. researchgate.net

Computational studies can also investigate the influence of factors like solvent polarity and protonation on the photophysical properties. For example, calculations can predict how the emission wavelength might shift upon protonation of the indolizine nitrogen atom. This is particularly relevant for the design of fluorescent sensors. nih.gov The Stokes shift, the difference between the maximum absorption and emission wavelengths, and the fluorescence quantum yield can also be estimated. researchgate.netnih.gov

DFT calculations are employed to determine the most stable conformation of this compound. By calculating the energies of different possible spatial arrangements (conformers), the lowest energy, and therefore most stable, structure can be identified. For indolizine derivatives, a key finding is that they often adopt a stable cis conformation. ijper.org The planarity of the bicyclic indolizine ring system and the rotational freedom of the 1-(4-chlorophenyl) substituent are key aspects explored in these analyses. These computational predictions can be validated by experimental techniques like X-ray crystallography and NMR spectroscopy. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations are particularly valuable for assessing the stability of the compound when bound to a biological target, such as a protein or enzyme. nih.gov

Molecular Docking Studies for Investigating Ligand Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein). mdpi.com This method is extensively used to hypothesize the binding mode and affinity of indolizine derivatives to various biological targets. nih.govresearchgate.net

In these studies, the indolizine derivative is placed into the binding site of a target protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity, often expressed as a free energy of binding (ΔG). mdpi.com The results of docking studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govmdpi.com These studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of more potent inhibitors. tandfonline.commdpi.com

Table 3: Application of Molecular Docking to Indolizine Derivatives

Target ProteinKey Findings from DockingReference
Cyclooxygenase (COX-1/2) Indolizine hybrids showed higher binding free energies toward COX-2 over COX-1, forming essential hydrogen bonds and hydrophobic interactions. mdpi.com
Mycobacterial Enoyl-Acyl Carrier Protein Reductase (InhA) Identified as a potential molecular target for anti-tubercular indolizine derivatives. tandfonline.comnih.govresearchgate.net
Fungal 14α-demethylase Determined the probable binding mode of indolizine-1-carbonitriles with antifungal activity. nih.gov
Glycogen Synthase Kinase-3β (GSK-3β) Guided the substitution on the phenyl ring to enhance inhibitor potency. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Correlation of Chemical Features with Properties

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indolizine derivatives, including structures analogous to this compound, QSAR models have been instrumental in elucidating the key structural features that govern their therapeutic effects. These computational models translate molecular structures into numerical descriptors, which are then statistically correlated with experimental biological data.

Research in this area has explored various biological activities of indolizine derivatives, from their action as calcium entry blockers to their potential as anticancer and antimicrobial agents. These studies typically involve the generation of a dataset of indolizine analogues with varying substituents, followed by the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moments), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A notable QSAR study was conducted on a series of 1-[(4-(aminoalkoxy)phenyl)sulphonyl]indolizines, which act as calcium entry blockers. nih.gov The study aimed to understand the structural requirements for two distinct activities: the inhibition of [3H]nitrendipine binding and the blockage of Ca(2+)-induced contraction of rat aorta. The findings revealed that for one series of compounds, the hydrophobic and electronic properties of the substituents at the 2-position of the indolizine ring, along with steric effects of the aminoalkoxy moiety, were crucial for both activities. nih.gov In a second series where the indolizine ring was replaced by other heterocyclic systems, steric factors were found to be the dominant influence on activity. nih.gov

Another significant application of QSAR in indolizine research is in the field of electrochemistry, specifically through Quantitative Structure-Electrochemistry Relationship (QSER) models. A study focusing on the half-wave oxidation potential (E1/2) of indolizine derivatives developed a robust QSER model using a genetic algorithm for descriptor selection. dergipark.org.tr This model demonstrated a strong correlation between theoretical molecular descriptors and the experimentally determined electrochemical properties, which are often linked to the biological mechanism of action of certain drugs. dergipark.org.tr The statistical quality of the developed model was high, indicating its predictive power. dergipark.org.tr

Furthermore, QSAR studies have been employed to understand the anticancer properties of indolizine derivatives. researchgate.netresearchgate.net These investigations often utilize molecular docking to predict the binding modes of the compounds to their biological targets, and the resulting information is then used to develop 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models provide a three-dimensional map of the regions around the molecule where modifications are likely to enhance or diminish biological activity.

The general approach in these QSAR studies involves:

Data Set Selection: A series of indolizine analogues with known biological activities is compiled.

Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are generated and optimized. A variety of molecular descriptors are then calculated.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are used to build a mathematical equation correlating the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques.

These QSAR studies serve as a powerful predictive tool, guiding the rational design of new, more potent, and selective indolizine-based therapeutic agents. By identifying the key molecular features that drive a specific biological response, chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Reactivity and Functionalization Strategies for Indolizine Cores

The indolizine (B1195054) nucleus, a heterocyclic aromatic system, is characterized by a unique reactivity profile stemming from its π-excessive pyrrole (B145914) ring fused to a π-deficient pyridine (B92270) ring. This structure enables a diverse range of chemical transformations, making it a valuable scaffold in synthetic chemistry. The reactivity is particularly pronounced at the C-3 position of the pyrrole moiety, which has the highest electron population. proquest.commdpi.com This section details the key functionalization strategies employed to modify the indolizine core, with a focus on reactions applicable to derivatives such as 1-(4-Chlorophenyl)indolizine.

Potential Applications in Materials Science and Chemical Technologies

Organic Fluorescent Molecules and Fluorophores

Indolizine (B1195054) derivatives are recognized for their strong fluorescence, making them excellent candidates for use as organic fluorescent molecules and fluorophores. researchgate.net These molecules can absorb light at a specific wavelength and re-emit it at a longer wavelength, a property that is highly sought after in sensing, imaging, and lighting technologies. The fluorescence of indolizine-based compounds can be tuned across the visible spectrum, from blue to red, by modifying the substituents on the core structure. researchgate.netrsc.org

The emission properties of indolizine fluorophores are highly tunable, a feature that is critical for their application in various technologies. The key design principle for achieving this tunability lies in the strategic placement of electron-donating and electron-withdrawing groups on the indolizine scaffold. This creates a "push-pull" system that can modify the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the emission wavelength.

For instance, attaching an electron-donating group at one end of the molecule and an electron-withdrawing group at the other can lead to a red-shift in the emission spectrum. Computational modeling and experimental studies on various indolizine derivatives have demonstrated a predictable relationship between the electronic nature of the substituents and the resulting photophysical properties. acs.org This rational design approach allows for the creation of fluorophores with specific, desired emission colors.

The following table illustrates how different substituents on an indolizine core can affect the emission wavelength, showcasing the principle of tunable emission.

DerivativeSubstituent at C1Substituent at C3Emission Maxima (λem)
Indolizine A PhenylMethoxy480 nm (Blue-Green)
Indolizine B PhenylNitro590 nm (Orange-Red)
Indolizine C PyridylCyano550 nm (Yellow-Green)

This table is a representative example based on general findings for the indolizine class of compounds and does not represent data for 1-(4-Chlorophenyl)indolizine specifically.

A significant challenge with many traditional fluorophores is the phenomenon of aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state or in high concentrations. In contrast, some indolizine derivatives have been found to exhibit Aggregation-Induced Enhanced Emission (AIEE). This property is incredibly valuable for applications requiring solid-state emitters, such as in organic light-emitting diodes (OLEDs).

The AIEE effect in indolizines is attributed to the restriction of intramolecular rotations in the aggregated state. In solution, the molecules can undergo non-radiative decay through molecular vibrations and rotations. However, in the solid state, these motions are hindered, which closes the non-radiative decay channels and forces the molecules to release their energy as light, thus enhancing the fluorescence intensity. The strategic design of the molecular structure, including the introduction of bulky groups that prevent π-π stacking, can promote AIEE.

Optoelectronic Device Components

The promising electronic and optical properties of indolizine derivatives extend to their potential use in a variety of optoelectronic devices. chemrxiv.orgchemrxiv.org Their stability, tunable energy levels, and charge-transporting capabilities make them suitable for several advanced applications.

Materials with high fluorescence quantum yields and photostability are essential for laser-based reading and recording technologies. The strong and stable emission from certain indolizine derivatives suggests their potential utility in this area. While specific research into this compound for this purpose is not yet widely published, the general properties of the indolizine family are encouraging.

The tunable absorption and emission characteristics of indolizine compounds make them candidates for use in optical filters. By designing molecules that absorb specific wavelengths of light, it is possible to create materials that can selectively filter out certain colors. This could be valuable in applications ranging from photography to specialized optical instruments.

Electrochromic devices change their color in response to an electrical voltage. This property is utilized in smart windows, displays, and mirrors. The ability of indolizine derivatives to exist in different, stable redox states with distinct optical properties makes them interesting candidates for electrochromic materials. The application of a voltage can alter the electronic state of the molecule, leading to a visible change in color. Further research into the electrochemical behavior of this compound could reveal its potential in this technologically significant field.

Photoelectric Converters

Indolizine derivatives have been investigated for their suitability as components in photoelectric conversion devices, particularly in dye-sensitized solar cells (DSSCs). rsc.org In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, generating a current. The efficacy of this process is highly dependent on the electronic properties of the dye.

The this compound structure suggests its potential as a core component of such dyes. The indolizine moiety can act as an effective electron donor, a crucial characteristic for sensitizer (B1316253) molecules. The 4-chlorophenyl group, with its electron-withdrawing chlorine atom, could play a role in directing charge transfer within the molecule upon photoexcitation, potentially enhancing the efficiency of electron injection into the semiconductor material. Furthermore, the planar nature of the indolizine ring facilitates strong adsorption onto the semiconductor surface, which is vital for efficient charge transfer.

Table 1: Potential Roles of this compound Components in Photoelectric Converters

ComponentPotential FunctionRationale
Indolizine Core Electron DonorThe electron-rich, aromatic nature of the indolizine ring system allows it to readily donate an electron upon photoexcitation.
4-Chlorophenyl Group Modulation of Electronic Properties & AnchoringThe phenyl group extends π-conjugation, influencing the absorption spectrum. The chlorine atom can modify the HOMO/LUMO energy levels to better align with the semiconductor's conduction band. The entire substituent can also contribute to the molecule's orientation and packing on the semiconductor surface.

Chemical Sensors and Probes

The fluorescent properties of many indolizine derivatives make them attractive candidates for the development of chemical sensors and probes. researchgate.netrsc.org These sensors operate by exhibiting a change in their fluorescence (e.g., intensity, wavelength) in the presence of a specific analyte.

This compound is expected to be a fluorescent molecule. The emission properties of indolizines can be highly sensitive to their local environment. For instance, changes in solvent polarity or the presence of specific ions can lead to measurable shifts in their fluorescence spectra. This sensitivity forms the basis of their application as chemical sensors. For example, some indolizine derivatives have been shown to act as fluorescent pH sensors.

The 4-chlorophenyl substituent could influence the sensing capabilities of the indolizine core in several ways. It could modulate the molecule's sensitivity and selectivity towards certain analytes through electronic and steric effects. Furthermore, the phenyl ring could be functionalized with specific recognition units to create highly selective sensors for particular ions or molecules.

Development of Advanced Organic Materials

The development of advanced organic materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is a rapidly growing field. rsc.org Indolizine derivatives have been explored for these applications due to their appreciable photophysical properties and thermal stability. bohrium.comrsc.org

The rigid, planar structure of this compound is advantageous for creating well-ordered thin films, a prerequisite for efficient charge transport in organic electronic devices. The electronic properties of the molecule, which can be tuned by the substituent, will determine its suitability as an emitter, a charge-transporting material, or a host in an OLED device. The inherent fluorescence of the indolizine core suggests potential for its use as a blue-emitting material, a color that remains a challenge for stable and efficient OLEDs.

In the broader context of advanced organic materials, the chemical reactivity of the indolizine ring allows for further functionalization, opening pathways to synthesize larger, more complex π-conjugated systems. This could lead to the development of novel polymers and dendrimers based on the this compound unit, with tailored properties for a wide array of electronic and photonic applications.

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Methodologies

While classical methods for indolizine (B1195054) synthesis, such as the Tschitschibabin reaction and 1,3-dipolar cycloadditions, are well-established, the future of synthesizing 1-(4-Chlorophenyl)indolizine lies in the development of more efficient, atom-economical, and versatile strategies. chim.itijettjournal.org Future research will likely focus on:

One-Pot Reactions: Designing multi-component reactions that allow for the construction of the this compound core from simple, readily available starting materials in a single step. This approach improves efficiency by minimizing purification steps and reducing solvent waste. organic-chemistry.org

Transition-Metal-Free Catalysis: Exploring novel catalytic systems that avoid the use of expensive and potentially toxic heavy metals. Methods like amine and N-heterocyclic carbene (NHC) relay catalysis could offer milder and more sustainable reaction conditions. organic-chemistry.org

C-H Activation/Functionalization: Developing methods that directly functionalize the indolizine core or its precursors through C-H bond activation. This would provide a more direct and less wasteful route to complex derivatives of this compound, bypassing the need for pre-functionalized starting materials.

Radical-Induced Synthesis: Investigating radical cyclization and cross-coupling strategies, which are gaining attention for their efficiency in constructing heterocyclic systems and forming C-C or C-X bonds under mild conditions. nih.gov

A summary of potential modern synthetic strategies is presented below.

Synthetic StrategyKey AdvantagesPotential Starting Materials
One-Pot Oxidative Dehydrogenation High efficiency, readily available materials, mild conditions. organic-chemistry.orgα-Halo carbonyls, pyridines, electron-deficient alkenes. organic-chemistry.org
Copper/Iodine-Mediated Cyclization Straightforward access to substituted indolizines. organic-chemistry.org2-(pyridin-2-yl)acetate derivatives, simple olefins. organic-chemistry.org
Radical Cyclization/Cross-Coupling High atom- and step-economy, efficient bond construction. nih.govPyridine (B92270) derivatives and radical precursors. nih.gov
Catalyst-Free Annulation Avoids metal catalysts, uses molecular oxygen as an oxidant. organic-chemistry.org2-pyridylacetates, ynals. organic-chemistry.org

Advanced Spectroscopic Characterization and Understanding of Excited States

A deeper understanding of the photophysical properties of this compound is crucial for its potential application in materials science, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe. nih.govlew.ro Future work should move beyond standard characterization to explore its excited-state dynamics.

Key research areas include:

Femtosecond Transient Absorption Spectroscopy: To directly observe the formation, evolution, and decay of excited states, providing critical insights into processes like intersystem crossing and internal conversion.

Time-Resolved Fluorescence Spectroscopy: To accurately determine fluorescence lifetimes and investigate the influence of the solvent environment and structural modifications on the emissive properties of the molecule. lew.ro

Solvatochromism Studies: A systematic investigation of how the absorption and emission spectra of this compound change with solvent polarity. This can reveal information about the nature of the electronic transitions and the dipole moment changes upon excitation.

Refined Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to predict and rationalize the behavior of molecules, guiding experimental work. For this compound, future computational studies could provide invaluable insights.

Density Functional Theory (DFT) Calculations: To accurately predict spectroscopic properties (e.g., absorption and emission wavelengths) and assess the energies of frontier molecular orbitals (HOMO-LUMO), which govern the molecule's electronic behavior and reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): If a series of biologically active derivatives are synthesized, QSAR modeling can be employed to build robust models that correlate specific structural features with biological activity. mdpi.com Machine learning algorithms, such as Support Vector Regression (SVR), can handle complex, non-linear relationships within the dataset. mdpi.com

Molecular Docking Simulations: To predict and analyze the binding interactions of this compound with biological targets, such as enzymes or receptors, which is essential for rational drug design. nih.gov This can help identify key interactions, like hydrogen bonds, that are crucial for binding affinity. nih.gov

Exploration of New Applications in Emerging Chemical Technologies

The unique electronic properties of the indolizine core suggest that this compound and its derivatives could find applications in various cutting-edge technologies. chim.itresearchgate.net Research should be directed towards exploring its utility in:

Organic Electronics: As a building block for organic semiconductors, emitters in OLEDs, or components in dye-sensitized solar cells, leveraging the tunable electronic and photophysical properties of the indolizine ring.

Chemosensors: Designing derivatives that exhibit changes in their fluorescence or color upon binding to specific ions or molecules. This could lead to the development of highly sensitive and selective sensors for environmental or biological monitoring. lew.ro

Medicinal Chemistry: While many indolizines show biological activity, future work could specifically investigate this compound as a lead compound for developing novel therapeutic agents, such as antitumor or antimicrobial drugs. nih.gov For example, some indolizine derivatives have been investigated as potential inhibitors of targets like Polo-like kinase 1 (PLK1). nih.gov

Sustainable and Green Synthesis Strategies for Indolizine Production

Aligning chemical synthesis with the principles of green chemistry is a critical goal for modern science. rsc.org Future research on the synthesis of this compound should prioritize the development of environmentally benign methodologies.

Key approaches include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. researchgate.net

Catalyst-Free and Solvent-Free Reactions: Developing reactions that can proceed under solvent-free conditions, potentially with microwave irradiation to reduce reaction times and energy consumption. ijettjournal.orgorganic-chemistry.org

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the synthesis, which can offer high selectivity and efficiency under mild, aqueous conditions, thereby minimizing hazardous waste. researchgate.netnih.gov

Renewable Feedstocks: Investigating synthetic routes that begin from renewable starting materials, reducing the reliance on petrochemicals. nih.gov

The table below outlines key green chemistry principles and their application to indolizine synthesis.

Green Chemistry PrincipleApplication in Indolizine Synthesis
Waste Prevention One-pot and multi-component reactions to minimize intermediate waste. organic-chemistry.org
Atom Economy Designing cycloaddition and C-H functionalization reactions that incorporate most atoms from the reactants into the final product.
Less Hazardous Chemical Syntheses Avoiding toxic reagents and heavy metal catalysts in favor of organocatalysis or catalyst-free methods. ijettjournal.orgorganic-chemistry.org
Use of Safer Solvents Utilizing water, bio-based solvents, or solvent-free conditions. researchgate.netrsc.org
Energy Efficiency Employing microwave-assisted synthesis or ambient temperature reactions to reduce energy consumption. ijettjournal.org
Use of Renewable Feedstocks Exploring starting materials derived from biomass. nih.gov

Q & A

Q. What are the most efficient synthetic routes for 1-(4-Chlorophenyl)indolizine, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis of this compound can be achieved via solvent-free cyclization using CuBr as a catalyst, as demonstrated by Zhang et al. (2024). This method avoids toxic solvents and achieves moderate yields (60–75%) at 80–100°C . Alternative approaches include microwave-assisted synthesis (Boruah et al.), which reduces reaction time but requires specialized equipment, and the Tschitschibabin reaction, which involves multi-step protocols with lower overall yields (Kan et al.) . Key factors affecting yield and purity include:
  • Catalyst selection : CuBr enhances regioselectivity in cyclization.
  • Temperature : Higher temperatures (>120°C) may degrade sensitive substituents.
  • Solvent-free vs. traditional methods : Solvent-free routes minimize byproducts but require precise stoichiometric control .
Synthetic Method Catalyst/ReagentsYield (%)Purity (%)Reference
Solvent-free cyclizationCuBr60–75>95
Microwave-assisted synthesisBromoacetophenone50–6585–90
Tschitschibabin reaction30–4070–80

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the substitution pattern on the indolizine core and chlorophenyl group. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., single-crystal XRD) resolves stereochemical ambiguities, as shown in crystallographic studies of related indolizine derivatives . For redox-active derivatives, cyclic voltammetry (CV) and fluorescence spectroscopy help assess electrochemical stability and luminescent properties .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311G** basis set) model HOMO-LUMO gaps to predict redox behavior and electrophilic substitution sites. For example, Lee et al. (1988) applied density-functional formulas to correlate electron density with reactivity, showing that the 4-chlorophenyl group lowers the LUMO energy, enhancing electrophilic attack at the indolizine C3 position . Computational studies also align with experimental oxidation potentials (±0.05 eV accuracy) for redox-active films formed during electrooxidation .

Q. What structural modifications enhance the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight that:
  • Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position improve antimicrobial potency by increasing membrane permeability .
  • Methylation at the indolizine N1 position reduces cytotoxicity while retaining anticancer activity (IC₅₀ = 8–12 µM in HeLa cells) .
  • Carboxamide derivatives (e.g., 2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide) exhibit dual kinase inhibition (EGFR/VEGFR2) via π-π stacking and hydrogen bonding, validated by molecular docking .
Derivative ModificationBioactivity (IC₅₀/EC₅₀)TargetReference
1-(4-Cl-Ph)-3-Me-indolizineN1-methylation10 µM (HeLa)Anticancer
2-Amino-3-(4-Cl-Bz)-carboxamideCarboxamide addition0.8 nM (EGFR)Kinase inhibition

Q. How do conflicting data on synthetic protocols for this compound arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in reported yields often stem from:
  • Reagent purity : Impure starting materials (e.g., pyridine derivatives) generate side products.
  • Analytical validation : LC-MS vs. GC-MS may detect varying byproduct levels.
  • Reaction scale : Milligram-scale syntheses (e.g., Flash Vacuum Pyrolysis) may not extrapolate to gram-scale .
    To resolve contradictions, researchers should:
  • Standardize starting material sources (e.g., ≥99% purity).
  • Validate yields using orthogonal techniques (e.g., NMR integration vs. HPLC).
  • Report detailed reaction conditions (e.g., microwave power, solvent humidity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.